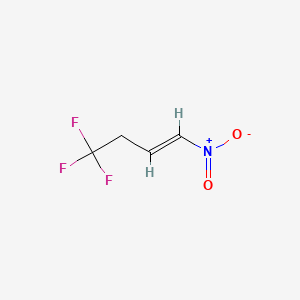![molecular formula C7H6F4N2 B13572948 [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine: is a chemical compound with the molecular formula C7H6F4N2 It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
Building Block: [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The hydrazine moiety can participate in redox reactions, leading to the formation of reactive intermediates that can modulate biological activities.
Comparaison Avec Des Composés Similaires
- [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
- [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine
- [3-Fluoro-2-(trifluoromethyl)phenyl]hydrazine
Comparison:
- Uniqueness: [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
- Chemical Properties: The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation.
- Biological Activity: The specific arrangement of functional groups can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Propriétés
Formule moléculaire |
C7H6F4N2 |
|---|---|
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
[5-fluoro-2-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-2-5(7(9,10)11)6(3-4)13-12/h1-3,13H,12H2 |
Clé InChI |
CVERCQHYJRCMGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


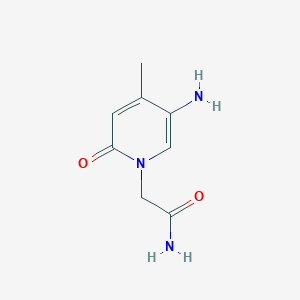
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
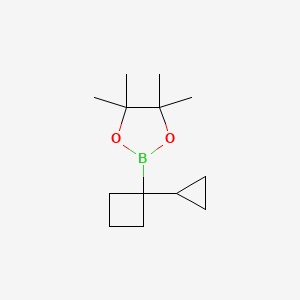
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
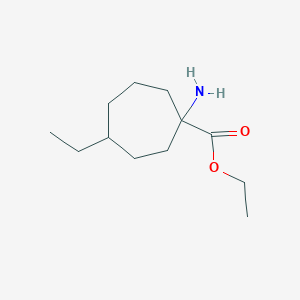
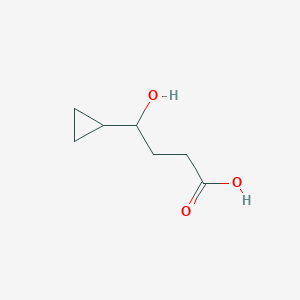
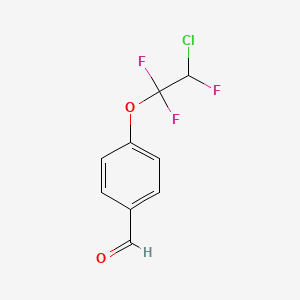

![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

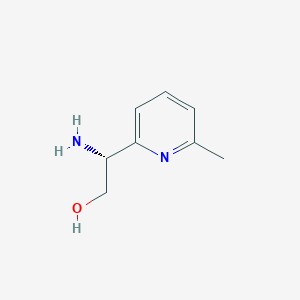
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
